molecular formula C24H36N2O2 B13865512 Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate

Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate

Cat. No.: B13865512
M. Wt: 384.6 g/mol
InChI Key: KIXWFOUVOQUBIW-UHFFFAOYSA-N
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Description

Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclohexene ring, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium on carbon (Pd/C), and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group would yield nitro derivatives, while reduction of the cyclohexene ring would yield cyclohexane derivatives.

Scientific Research Applications

Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The piperidine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate is unique due to its combination of a piperidine ring, a cyclohexene ring, and an amino group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H36N2O2

Molecular Weight

384.6 g/mol

IUPAC Name

tert-butyl 4-[4-amino-3-(cyclohexen-1-yl)phenyl]-2,6-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C24H36N2O2/c1-16-13-20(14-17(2)26(16)23(27)28-24(3,4)5)19-11-12-22(25)21(15-19)18-9-7-6-8-10-18/h9,11-12,15-17,20H,6-8,10,13-14,25H2,1-5H3

InChI Key

KIXWFOUVOQUBIW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(N1C(=O)OC(C)(C)C)C)C2=CC(=C(C=C2)N)C3=CCCCC3

Origin of Product

United States

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